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Compound of Interest

Compound Name: 1-Pyrrolidineethanol

Cat. No.: B123674

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 1-Pyrrolidineethanol (CAS No: 2955-88-6), a key intermediate in
pharmaceutical and chemical synthesis.

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-
Pyrrolidineethanol, also known as 2-(pyrrolidin-1-yl)ethanol. The data presented is intended
for researchers, scientists, and professionals in drug development and chemical manufacturing
who utilize this compound in their work.

Chemical Structure and Properties

1-Pyrrolidineethanol is a colorless to pale yellow liquid with the molecular formula CeH13NO.
[1] It is characterized by a pyrrolidine ring attached to an ethanol group. This structure imparts
moderate water solubility and basic properties due to the nitrogen atom in the pyrrolidine ring.

Synonyms: 2-(pyrrolidin-1-yl)ethanol, N-(2-Hydroxyethyl)pyrrolidine IUPAC Name: 2-pyrrolidin-
1-ylethanol Molecular Formula: CeH13NO CAS Number: 2955-88-6

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for 1-Pyrrolidineethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H NMR and 3C NMR data provide detailed information about the hydrogen
and carbon framework of 1-Pyrrolidineethanol.

IH NMR (Proton NMR) Data

The *H NMR spectrum of 1-Pyrrolidineethanol exhibits distinct signals corresponding to the
different types of protons in the molecule. The chemical shifts () are reported in parts per
million (ppm) relative to a standard reference.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.6 Triplet 2H -CH2-OH
~2.7 Triplet 2H -N-CH2-CH2-
) -N-CHz2- (Pyrrolidine
~2.5 Multiplet 4H )
ring)
) -CHz2-CH2-
~1.7 Multiplet 4H L
(Pyrrolidine ring)
Variable Broad Singlet 1H -OH

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (8) (ppm) Assignment

~60 -CH2-OH

~58 -N-CHz-CHz2-

~54 -N-CHz- (Pyrrolidine ring)
~23 -CH2-CHz2- (Pyrrolidine ring)

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule based on

the absorption of infrared radiation.

Wavenumber (cm~?)

Intensity

Functional Group

3400-3200 Strong, Broad O-H Stretch (Alcohol)
2960-2850 Strong C-H Stretch (Aliphatic)

1465 Medium C-H Bend (Methylene)
1120-1040 Strong C-0O Stretch (Primary Alcohol)
1180-1020 Medium C-N Stretch (Tertiary Amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The major fragment ions observed in the electron ionization (EI) mass spectrum

of 1-Pyrrolidineethanol are listed below.

m/z Relative Intensity Possible Fragment
115 Low [M]* (Molecular lon)
84 High [CsH1oN]*

55 Medium [CaH7]

42 High [C2HaN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A small amount of 1-Pyrrolidineethanol (typically 5-25 mg for *H NMR,
20-100 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls, D20) in an NMR
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tube to a final volume of approximately 0.6-0.7 mL. The solution must be homogeneous and
free of any solid particles.

 Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the
nucleus being observed (*H or 13C). The magnetic field is shimmed to achieve high
homogenetity.

o Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the
resulting free induction decay (FID) signal is recorded. The number of scans is adjusted to
achieve an adequate signal-to-noise ratio.

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or
an internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

o Sample Preparation: For a neat liquid sample like 1-Pyrrolidineethanol, a drop of the liquid
is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

o Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is
recorded. The instrument software automatically subtracts the background spectrum from
the sample spectrum to produce the final IR spectrum.

o Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol)
and dried after the measurement.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of 1-Pyrrolidineethanol is introduced into the mass
spectrometer, typically via a gas chromatograph (GC-MS) for volatile liquids. The sample is
vaporized in the injector port of the GC.

« lonization: In the ion source, the vaporized sample molecules are bombarded with a beam of
electrons (Electron lonization - El), causing them to lose an electron and form a positively
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charged molecular ion. This high-energy process also leads to fragmentation of the
molecular ion.

* Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Pyrrolidineethanol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-Pyrrolidineethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123674#spectroscopic-data-of-1-pyrrolidineethanol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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